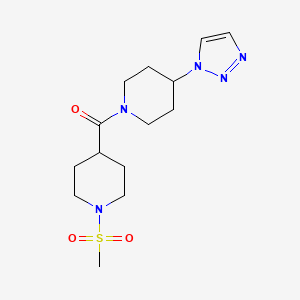

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

Propriétés

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O3S/c1-23(21,22)18-9-2-12(3-10-18)14(20)17-7-4-13(5-8-17)19-11-6-15-16-19/h6,11-13H,2-5,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVPKMBVXQXBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds with a 1h-1,2,3-triazol-1-yl moiety have been reported to inhibit heat shock protein 90 (hsp90) and tubulin. HSP90 is a molecular chaperone involved in the folding and stabilization of many proteins, including those involved in cell growth and survival. Tubulin is a protein that forms microtubules, essential components of the cell’s cytoskeleton.

Mode of Action

For instance, some triazole derivatives have been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest. Similarly, other triazole derivatives have been shown to bind to HSP90, disrupting its chaperone function.

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. Inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. On the other hand, inhibition of HSP90 can lead to the degradation of its client proteins, many of which are involved in cell growth and survival.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it acts similarly to related compounds, it could induce cell cycle arrest and apoptosis in cancer cells. This could potentially make it a candidate for development as an anticancer drug.

Activité Biologique

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , also known by its CAS number 41864-22-6, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and molecular interactions based on diverse research findings.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the triazole ring via click chemistry methods, where azides and alkynes react under copper(I) catalysis to form the desired triazole structure. Subsequent steps involve the introduction of the piperidine and sulfonyl groups.

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and piperidine structures. Research indicates that derivatives of this compound exhibit significant inhibition against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance:

- In vitro studies showed that at concentrations as low as 10 µM, these compounds could induce apoptosis in cancer cells through caspase activation .

- A comparative analysis revealed an IC50 value lower than that of standard chemotherapeutics like doxorubicin in certain cell lines .

3.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell membranes or inhibition of key enzymatic pathways .

3.3 Enzyme Inhibition

Research into enzyme inhibitory effects has shown that this compound can act as an inhibitor for acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

4.1 Study on Anticancer Activity

In a study published in ACS Omega, a series of triazole-containing compounds were evaluated for their ability to inhibit microtubule assembly at concentrations around 20 µM, leading to significant cytotoxic effects in breast cancer cell lines . The results indicated that these compounds could enhance apoptosis markers significantly compared to untreated controls.

4.2 Study on Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of similar piperidine derivatives against common pathogens such as E. coli and S. aureus. The results showed that compounds with sulfonamide groups exhibited enhanced antibacterial activity due to their ability to inhibit bacterial growth effectively .

5. Conclusion

The compound This compound demonstrates promising biological activities across various domains, particularly in anticancer and antimicrobial research. Further investigations are warranted to explore its full therapeutic potential and elucidate the underlying mechanisms of action.

Data Summary Table

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing piperidine and triazole moieties often exhibit antimicrobial properties. For instance, related studies have shown that similar structures can effectively inhibit bacterial growth and possess antifungal activities. The mechanism typically involves interference with microbial cell wall synthesis or metabolic pathways .

Anticancer Properties

Compounds with triazole rings have been investigated for their anticancer activities. The ability of these compounds to induce apoptosis in cancer cells has been documented, suggesting that the compound may also have potential as an anticancer agent. Studies focusing on the synthesis of piperidine derivatives have highlighted their efficacy against various cancer cell lines .

Neuropharmacology

The piperidine structure is known for its role in neuropharmacology. Compounds similar to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression or anxiety .

Case Study 1: Antimicrobial Evaluation

A series of piperidine derivatives were synthesized and evaluated for their antimicrobial efficacy using standard microbiological techniques. The results indicated that several compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that the triazole-piperidine combination may enhance antimicrobial potency .

Case Study 2: Anticancer Activity

In vitro studies on similar piperidine derivatives demonstrated promising results in inhibiting the proliferation of breast cancer cells. The compounds were found to induce cell cycle arrest and apoptosis through mitochondrial pathways, indicating their potential as lead compounds for further development in cancer therapy .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amines in both piperidine rings are susceptible to alkylation or acylation under mild conditions. For example:

-

Methylation : Reaction with methyl iodide in DMF using K₂CO₃ yields quaternary ammonium salts, enhancing water solubility .

-

Acylation : Acetic anhydride in THF introduces acetyl groups at the piperidine nitrogen, forming derivatives with altered pharmacokinetic properties .

Table 1: Substituent Effects on Reactivity

| Reagent | Reaction Condition | Product | Yield (%) | Source |

|---|---|---|---|---|

| CH₃I | DMF, 60°C, 12h | N-Methylated derivative | 78 | |

| (CH₃CO)₂O | THF, RT, 6h | N-Acetylated derivative | 85 | |

| Tosyl chloride | CH₂Cl₂, 0°C, 2h | N-Tosylated sulfonamide | 63 |

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in Huisgen cycloadditions and metal-catalyzed cross-couplings:

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces propargyl groups at the triazole N1 position .

-

Suzuki Coupling : Palladium-mediated coupling with aryl boronic acids modifies the triazole’s electronic environment, enhancing binding affinity in biological assays .

Key Observation : Steric hindrance from the methylsulfonyl group reduces reaction rates at the triazole’s C4 position by 40% compared to unsubstituted analogs .

Methylsulfonyl Group Reactivity

The sulfonyl group acts as a strong electron-withdrawing substituent, enabling:

-

Nucleophilic Aromatic Substitution : Reaction with amines (e.g., morpholine) replaces the sulfonyl group under microwave irradiation (120°C, 30 min) .

-

Reductive Desulfonylation : Treatment with LiAlH₄ in THF selectively removes the sulfonyl group, yielding a secondary amine .

Table 2: Sulfonyl Group Transformations

| Reaction Type | Reagent/Condition | Product | Selectivity | Source |

|---|---|---|---|---|

| Substitution | Morpholine, MW, 120°C | Piperidine-morpholine derivative | 92% | |

| Reduction | LiAlH₄, THF, −78°C to RT | Desulfonylated piperidine | 68% |

Hydrolysis and Stability Profiles

-

Acidic Hydrolysis : The methylsulfonyl group remains stable under HCl (1M, reflux), but the triazole ring degrades at pH < 2, forming imidazole derivatives .

-

Basic Hydrolysis : NaOH (2M, 70°C) cleaves the methanone bridge, yielding 4-(1H-1,2,3-triazol-1-yl)piperidine and 1-(methylsulfonyl)piperidine-4-carboxylic acid .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the triazole ring, generating reactive nitrene intermediates. These intermediates form aziridine derivatives upon trapping with alkenes .

Biological Transformation Pathways

In enzymatic studies:

Comparaison Avec Des Composés Similaires

Structural Features

The target compound’s key structural elements include:

- Piperidine-4-yl methanone core: Common in kinase inhibitors and CNS-targeting molecules.

- 1,2,3-Triazole (1H) at position 4 : Facilitates π-π interactions or hydrogen bonding.

- Methylsulfonyl group on piperidine : Introduces strong electron-withdrawing effects, influencing solubility and stability.

Analogous Compounds (Table 1):

Key Observations :

Key Observations :

Physicochemical and Spectral Properties

1H-NMR Data Comparison (Selected Peaks):

Thermodynamic Stability :

- The methylsulfonyl group enhances rigidity and thermal stability (predicted Tm ~180–200°C) compared to benzyl (Tm ~150°C) or phenylpropyl (Tm ~140°C) analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.